molecular formula C12H17N B12932669 (S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline

(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12932669
M. Wt: 175.27 g/mol
InChI Key: MGKBQIMXJAUDQH-VIFPVBQESA-N
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Description

(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes an ethyl group at the 6th position and a methyl group at the 2nd position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.

Scientific Research Applications

(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-2-methylquinoline
  • 6-Ethyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • 6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline

Uniqueness

(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its stereochemistry also plays a crucial role in its activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S)-6-ethyl-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h5,7-9,13H,3-4,6H2,1-2H3/t9-/m0/s1

InChI Key

MGKBQIMXJAUDQH-VIFPVBQESA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)N[C@H](CC2)C

Canonical SMILES

CCC1=CC2=C(C=C1)NC(CC2)C

Origin of Product

United States

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